Amidosulfuron

Description

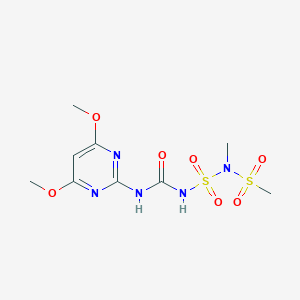

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-[methyl(methylsulfonyl)sulfamoyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N5O7S2/c1-14(22(4,16)17)23(18,19)13-9(15)12-8-10-6(20-2)5-7(11-8)21-3/h5H,1-4H3,(H2,10,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTTHWASMBLQOFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(S(=O)(=O)C)S(=O)(=O)NC(=O)NC1=NC(=CC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7057945 | |

| Record name | Amidosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120923-37-7 | |

| Record name | Amidosulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120923-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amidosulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120923377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidosulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7057945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dithia-2,4-diazahexanamide, N-(4,6-dimethoxy-2-pyrimidinyl)-4-methyl-, 3,3,5,5-tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMIDOSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZNU868K0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amidosulfuron's Mechanism of Action on Acetohydroxyacid Synthase: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amidosulfuron is a potent sulfonylurea herbicide that effectively controls broad-leaf weeds by targeting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). This enzyme is pivotal in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms, a pathway absent in animals, ensuring its selective toxicity. This guide provides an in-depth analysis of the molecular interactions, inhibition kinetics, and structural basis of this compound's action on AHAS. It consolidates quantitative data, details relevant experimental methodologies, and presents key pathways and workflows through structured diagrams to facilitate a comprehensive understanding for research and development professionals.

Introduction to Acetohydroxyacid Synthase (AHAS)

Acetohydroxyacid synthase (EC 2.2.1.6) is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme that catalyzes the initial committed step in the biosynthesis of essential branched-chain amino acids.[1][2] The reaction involves the condensation of two molecules of pyruvate (B1213749) to form 2-acetolactate, or one molecule of pyruvate and one molecule of 2-ketobutyrate to produce 2-aceto-2-hydroxybutyrate.[2][3] This pathway is crucial for protein synthesis and overall plant development. The absence of this pathway in animals makes AHAS an ideal target for selective herbicides like this compound.

The Branched-Chain Amino Acid Biosynthesis Pathway

The biosynthesis of valine, leucine, and isoleucine is a fundamental metabolic pathway in plants. The initial steps, catalyzed by AHAS, are the primary target of this compound. Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing a cessation of cell division and plant growth, leading to plant death.

Caption: Branched-chain amino acid biosynthesis pathway and the inhibitory action of this compound on AHAS.

Mechanism of this compound Inhibition

This compound, a member of the sulfonylurea herbicide family, acts as a potent inhibitor of AHAS. The mechanism of inhibition is characterized as time-dependent and accumulative. This compound binds to a site near the active center of the enzyme, effectively blocking the substrate access channel. This prevents the binding of pyruvate and α-ketobutyrate, thereby halting the catalytic reaction.

Binding and Kinetics

Structural studies of the this compound-AHAS complex from Arabidopsis thaliana reveal that this compound occupies a partially overlapping binding site with other AHAS-inhibiting herbicides. A key feature of this compound is the absence of a second aromatic ring, which is common in other sulfonylureas. This structural difference results in fewer interactions with the enzyme and a consequently lower binding affinity, as reflected by a higher inhibition constant (Ki). Despite this, its high efficacy is maintained through a process of accumulative inhibition.

The following diagram illustrates the logical flow of this compound's inhibitory action:

Caption: Logical flow of the inhibitory mechanism of this compound on AHAS.

Quantitative Inhibition Data

The inhibitory potency of this compound against AHAS has been quantified, with the inhibition constant (Ki) being a key parameter. This value represents the concentration of the inhibitor required to produce half-maximum inhibition.

| Inhibitor | Enzyme Source | Ki Value | Comments | Reference |

| This compound | Arabidopsis thaliana AHAS (wildtype) | 4.2 µM | The relatively high Ki is compensated by accumulative inhibition. |

Experimental Protocols

The characterization of this compound's interaction with AHAS involves a combination of biochemical assays, structural biology techniques, and molecular modeling.

AHAS Activity Assay

A continuous spectrophotometric assay is commonly used to measure AHAS activity and its inhibition.

-

Enzyme Preparation: Recombinant AHAS is expressed in a suitable host (e.g., E. coli) and purified using affinity chromatography.

-

Reaction Mixture: The assay mixture typically contains potassium phosphate (B84403) buffer (pH 7.5), the substrate pyruvate, and the cofactors MgCl2, thiamine diphosphate (ThDP), and FAD.

-

Initiation and Monitoring: The reaction is initiated by the addition of the enzyme. The formation of acetolactate is monitored indirectly. The reaction is stopped, and acetolactate is decarboxylated to acetoin, which then reacts with creatine (B1669601) and α-naphthol to produce a colored product that can be quantified at 530 nm.

-

Inhibition Studies: To determine the Ki value, the assay is performed in the presence of varying concentrations of this compound. Data are then fitted to the Michaelis-Menten equation for competitive or non-competitive inhibition.

X-ray Crystallography

Determining the crystal structure of the AHAS-amidosulfuron complex provides atomic-level insights into the binding interactions.

-

Crystallization: The purified AHAS enzyme is co-crystallized with this compound. This involves screening a wide range of conditions (precipitants, pH, temperature) to obtain diffraction-quality crystals.

-

Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data are processed to determine the electron density map, from which the atomic model of the protein-inhibitor complex is built and refined.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the mechanism of an AHAS inhibitor like this compound.

Caption: General experimental workflow for investigating AHAS-inhibitor interactions.

Resistance to this compound

The extensive use of AHAS-inhibiting herbicides has led to the evolution of resistance in many weed species. Resistance is most commonly conferred by single amino acid substitutions in the AHAS gene, which reduce the binding affinity of the herbicide to the enzyme. Key mutations are frequently observed at positions such as Proline-197 and Tryptophan-574. Understanding the structural and functional consequences of these mutations is crucial for the development of new herbicides that can overcome resistance.

Conclusion

This compound is a highly effective herbicide that targets a key enzyme in a vital plant-specific metabolic pathway. Its mechanism of action involves the time-dependent, accumulative inhibition of acetohydroxyacid synthase by blocking the substrate access channel. While its binding affinity is lower than some other sulfonylureas, its herbicidal potency is maintained. The detailed understanding of its interaction with AHAS, facilitated by structural and biochemical studies, provides a solid foundation for the rational design of next-generation herbicides to combat the growing challenge of weed resistance.

References

Physicochemical Properties of Amidosulfuron Crystalline Powder: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of amidosulfuron, a sulfonylurea herbicide. The information is presented to support research, development, and analytical activities. All quantitative data are summarized in tables for straightforward comparison, and detailed experimental methodologies, based on internationally recognized OECD guidelines, are provided.

Chemical Identity and Structure

This compound is the common name for 1-(4,6-dimethoxypyrimidin-2-yl)-3-(N-mesyl-N-methylsulfamoyl)urea[1]. Its crystalline powder form is the subject of this guide.

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical properties of this compound crystalline powder.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅N₅O₇S₂ | [1][2] |

| Molecular Weight | 369.37 g/mol | |

| Appearance | White, crystalline powder | |

| Melting Point/Range | 160 - 163 °C |

Table 2: Solubility and Partitioning Properties

| Property | Value | Conditions | Reference |

| Water Solubility | 3.3 mg/L | pH 3 | |

| 9.0 mg/L | pH 7 | ||

| 13500 mg/L | pH 10 | ||

| LogP (Octanol/Water Partition Coefficient) | -0.49 | pH 5 | |

| -1.9 | pH 7 | ||

| -2.2 | pH 9 | ||

| pKa (Dissociation Constant) | 3.5 |

Table 3: Other Physicochemical Properties

| Property | Value | Conditions | Reference |

| Vapor Pressure | 1.3 x 10⁻⁵ Pa | 20 °C | |

| Stability | Unstable in solution; Hygroscopic |

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physicochemical properties of this compound, based on the OECD Guidelines for the Testing of Chemicals.

Melting Point/Melting Range (OECD Guideline 102)

The melting point is determined as the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure.

Method: Capillary Method

-

Sample Preparation: A small amount of the finely powdered this compound is introduced into a capillary tube, which is then sealed at one end. The powder is compacted by tapping the tube.

-

Apparatus: A melting point apparatus consisting of a heated block or bath and a calibrated thermometer or temperature sensor is used.

-

Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a steady rate.

-

Observation: The temperatures at which the first signs of melting are observed and at which the substance becomes completely liquid are recorded. This range is reported as the melting range.

-

Calibration: The apparatus is calibrated using certified reference standards with known melting points.

Water Solubility (OECD Guideline 105)

Water solubility is determined as the saturation mass concentration of the substance in water at a given temperature. Given this compound's solubility, the Flask Method is appropriate.

Method: Flask Method

-

Apparatus: A glass flask with a stirrer, a constant temperature bath, and an analytical system for quantification (e.g., HPLC).

-

Procedure:

-

An excess amount of this compound crystalline powder is added to a known volume of water in the flask.

-

The flask is maintained at a constant temperature (e.g., 20 °C) in the water bath.

-

The mixture is stirred for a sufficient time to reach equilibrium (e.g., 24-48 hours). Preliminary tests can determine the required equilibration time.

-

After equilibration, the stirring is stopped, and the undissolved powder is allowed to settle.

-

-

Analysis: A sample of the clear aqueous solution is taken, filtered or centrifuged to remove any solid particles, and the concentration of this compound is determined using a validated analytical method like High-Performance Liquid Chromatography (HPLC).

-

Replicates: The experiment is performed in replicate to ensure the precision of the results.

Vapor Pressure (OECD Guideline 104)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature.

Method: Static Method

-

Apparatus: A vacuum-tight sample cell of a known volume, a pressure measuring device (manometer), and a constant temperature bath.

-

Procedure:

-

A sample of this compound is placed in the sample cell.

-

The cell is evacuated to remove air and then brought to the desired constant temperature.

-

The system is allowed to reach equilibrium, where the pressure inside the cell becomes constant.

-

-

Measurement: The pressure at equilibrium, which is the vapor pressure of the substance at that temperature, is measured.

-

Temperature Range: Measurements are made at a series of different temperatures to establish the vapor pressure curve.

Partition Coefficient (n-octanol/water) - LogP (OECD Guideline 107)

The partition coefficient (P) is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of two largely immiscible solvents, n-octanol and water. LogP is its logarithmic form.

Method: Shake Flask Method

-

Preparation: n-octanol and water are mutually saturated before the experiment. Buffered water is used to control the pH, which is crucial for ionizable compounds like this compound.

-

Procedure:

-

A known amount of this compound is dissolved in either water or n-octanol.

-

This solution is placed in a flask with a known volume of the other solvent.

-

The flask is shaken at a constant temperature until equilibrium is reached.

-

-

Phase Separation: The two phases are separated by centrifugation.

-

Analysis: The concentration of this compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Dissociation Constant - pKa (OECD Guideline 112)

The dissociation constant (pKa) is a measure of the strength of an acid in solution.

Method: Titration Method

-

Apparatus: A pH meter with a calibrated electrode, a temperature-controlled vessel, and a precision burette.

-

Procedure:

-

A known amount of this compound is dissolved in a suitable solvent (e.g., water with a co-solvent if necessary).

-

The solution is titrated with a standard solution of a strong base (e.g., NaOH).

-

-

Measurement: The pH of the solution is measured after each addition of the titrant.

-

Calculation: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point of the titration.

Mode of Action and Experimental Workflow Visualizations

Biochemical Pathway: Mode of Action of this compound

This compound is a herbicide that functions by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.

References

Synthesis pathway of Amidosulfuron from methan-N-methylsulfonamid

An In-depth Technical Guide to the Synthesis of Amidosulfuron from N-Methylmethanesulfonamide

This technical guide provides a comprehensive overview of the synthesis pathway for the herbicide this compound, commencing from the starting material N-methylmethanesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. It details the chemical transformations, experimental protocols, and quantitative data associated with the synthesis.

Overall Synthesis Pathway

The synthesis of this compound from N-methylmethanesulfonamide is a multi-step process that involves the formation of two key intermediates, which are then coupled to yield the final product. The overall workflow can be visualized as the reaction of an activated sulfonamide intermediate with a pyrimidine (B1678525) carbamate (B1207046) derivative.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Step 1: Synthesis of (N-methylsulfonyl-N-methylamino)sulfonamide

This intermediate is synthesized from N-methylmethanesulfonamide in a two-step process involving the formation of a sulfamoyl chloride followed by amination.

2.1. Formation of N-methyl-N-(methylsulfonyl)sulfamoyl chloride

The initial step involves the reaction of N-methylmethanesulfonamide with a chlorinating agent such as sulfuryl chloride (SOCl) to form the corresponding sulfamoyl chloride.

Caption: Formation of N-methyl-N-(methylsulfonyl)sulfamoyl chloride.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve N-methylmethanesulfonamide in a suitable inert solvent like dichloromethane.

-

Cool the solution to 0-5 °C.

-

Slowly add sulfuryl chloride to the cooled solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete, as monitored by a suitable technique (e.g., TLC or GC).

-

The resulting N-methyl-N-(methylsulfonyl)sulfamoyl chloride is typically used in the next step without further purification.

2.2. Amination to (N-methylsulfonyl-N-methylamino)sulfonamide

The sulfamoyl chloride is then reacted with ammonia (B1221849) to produce the desired sulfonamide.

Experimental Protocol:

-

The solution containing N-methyl-N-(methylsulfonyl)sulfamoyl chloride is cooled to 0-5 °C.

-

A solution of ammonia in an organic solvent or aqueous ammonia is added dropwise to the reaction mixture.

-

The reaction is stirred at a low temperature for a few hours.

-

After the reaction is complete, the mixture is worked up by washing with water and brine.

-

The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield (N-methylsulfonyl-N-methylamino)sulfonamide.

Step 2: Synthesis of Phenyl 4,6-dimethoxy-2-pyrimidylcarbamate

This key intermediate is prepared by the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate.

Amidosulfuron: A Technical Guide to its Role as a Selective Post-Emergence Herbicide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidosulfuron is a sulfonylurea herbicide widely utilized for the post-emergence control of a broad spectrum of broadleaf weeds in various cereal crops and linseed. Its efficacy stems from the targeted inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants. This technical guide provides an in-depth analysis of this compound's mode of action, selectivity, and application parameters. It includes a compilation of quantitative data on its herbicidal efficacy and crop safety, detailed experimental protocols for its evaluation, and visualizations of its biochemical pathway and experimental workflows.

Introduction

This compound is a systemic herbicide that is absorbed through the leaves of weeds and translocated throughout the plant.[1] It belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates and their specific mode of action.[2] As a selective post-emergence herbicide, this compound is effective against a wide range of broadleaf weeds while exhibiting a high degree of safety in tolerant crops such as wheat, barley, oats, triticale, and linseed.[3][4][5] Its primary application is in the control of economically important weeds that compete with crops for essential resources like water, nutrients, and light.

Mode of Action

The herbicidal activity of this compound is derived from its potent and specific inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and, consequently, for plant growth and development.

By binding to the ALS enzyme, this compound blocks the synthesis of these vital amino acids, leading to a cessation of cell division and plant growth. This inhibition is highly specific to the plant enzyme, as animals obtain these amino acids through their diet and lack the ALS enzyme, contributing to the low mammalian toxicity of this compound.

Signaling Pathway of this compound's Herbicidal Action

The inhibition of ALS by this compound triggers a cascade of downstream events that ultimately lead to weed death. The primary mechanism is the starvation of branched-chain amino acids, which halts protein synthesis and cell growth. Secondary effects include the accumulation of toxic intermediates and a general disruption of the plant's metabolic processes.

References

- 1. agrimattic.com [agrimattic.com]

- 2. pp1.eppo.int [pp1.eppo.int]

- 3. This compound [sitem.herts.ac.uk]

- 4. Barley, Oat, Rye, Triticale, and Wheat Seed Treatments | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]

- 5. digitalcollections.library.oregon.gov [digitalcollections.library.oregon.gov]

Amidosulfuron: A Toxicological Profile for Non-Target Organisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amidosulfuron is a selective post-emergence herbicide belonging to the sulfonylurea chemical family. It is primarily used to control a wide range of broadleaf weeds in cereal crops, linseed, and grassland. Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] While effective in targeting weeds, it is imperative to understand its toxicological profile concerning non-target organisms to assess its environmental risk. This technical guide provides a comprehensive overview of the toxicological effects of this compound on various non-target organisms, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Data Presentation: Quantitative Toxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. Data is presented as LC50 (lethal concentration for 50% of the test population), LD50 (lethal dose for 50% of the test population), EC50 (effective concentration causing a 50% response), and NOEC (no observed effect concentration), among other relevant endpoints.

Table 1: Toxicity of this compound to Aquatic Organisms

| Species | Endpoint | Value (mg/L) | Test Duration | Reference |

| Fish | ||||

| Oncorhynchus mykiss (Rainbow Trout) | 96-h LC50 | >100 | 96 hours | [2][3][4] |

| Aquatic Invertebrates | ||||

| Daphnia magna (Water Flea) | 48-h EC50 (Immobilisation) | >100 | 48 hours | |

| Daphnia magna (Water Flea) | 21-d NOEC (Reproduction) | 10 | 21 days | |

| Aquatic Plants | ||||

| Pseudokirchneriella subcapitata (Green Algae) | 72-h ErC50 (Growth Rate) | 0.83 | 72 hours | |

| Lemna gibba (Duckweed) | 7-d ErC50 (Growth Rate) | 0.034 | 7 days |

Table 2: Toxicity of this compound to Terrestrial Invertebrates

| Species | Endpoint | Value | Test Duration | Reference |

| Honeybees | ||||

| Apis mellifera (Honeybee) | 48-h Acute Oral LD50 | >100 µ g/bee | 48 hours | |

| Apis mellifera (Honeybee) | 48-h Acute Contact LD50 | >100 µ g/bee | 48 hours | |

| Earthworms | ||||

| Eisenia fetida | 14-d LC50 | >1000 mg/kg soil | 14 days | |

| Eisenia fetida | 56-d NOEC (Reproduction) | 100 mg/kg soil | 56 days |

Table 3: Toxicity of this compound to Birds

| Species | Endpoint | Value (mg/kg bw) | Reference |

| Colinus virginianus (Bobwhite Quail) | Acute Oral LD50 | >2000 | |

| Anas platyrhynchos (Mallard Duck) | Dietary LC50 (5-day) | >5000 ppm |

Table 4: Toxicity of this compound to Non-Target Terrestrial Plants

| Test Type | Endpoint | Value (g a.i./ha) | Reference |

| Vegetative Vigour | ER50 | 0.07 - >30 | |

| Seedling Emergence | ER50 | 1.08 - >30 |

Experimental Protocols

The toxicological data presented in this guide are primarily derived from studies conducted following standardized guidelines, particularly those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Aquatic Toxicity Testing

1. OECD 203: Fish, Acute Toxicity Test

-

Objective: To determine the median lethal concentration (LC50) of a substance to fish over a 96-hour exposure period.

-

Test Organism: Commonly Oncorhynchus mykiss (Rainbow Trout) or other sensitive fish species.

-

Methodology:

-

Fish are acclimated to laboratory conditions.

-

A range of test concentrations and a control group are prepared. At least five concentrations in a geometric series are typically used.

-

Fish are introduced to the test vessels containing the respective concentrations. A static, semi-static, or flow-through system can be used.

-

The exposure period is 96 hours.

-

Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

-

Water quality parameters (pH, dissolved oxygen, temperature) are monitored throughout the test.

-

The 96-hour LC50 is calculated using appropriate statistical methods.

-

2. OECD 202: Daphnia sp. Acute Immobilisation Test

-

Objective: To determine the concentration of a substance that causes 50% of Daphnia magna to become immobilized after 48 hours.

-

Test Organism: Daphnia magna, less than 24 hours old.

-

Methodology:

-

Neonates are exposed to a series of concentrations of the test substance in a static system.

-

At least five concentrations are tested, with a control group.

-

The daphnids are observed at 24 and 48 hours for immobilization (i.e., inability to swim).

-

The 48-hour EC50 for immobilization is determined.

-

3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

-

Objective: To assess the effect of a substance on the growth of freshwater algae.

-

Test Organism: Typically Pseudokirchneriella subcapitata.

-

Methodology:

-

Exponentially growing algal cultures are exposed to various concentrations of the test substance.

-

The test is conducted over 72 hours under constant illumination and temperature.

-

Algal growth is measured at 24, 48, and 72 hours, usually by cell counts or spectrophotometry.

-

The endpoint is the inhibition of growth rate (ErC50).

-

4. OECD 211: Daphnia magna Reproduction Test

-

Objective: To determine the chronic effects of a substance on the reproduction of Daphnia magna.

-

Test Organism: Daphnia magna.

-

Methodology:

-

Young female daphnids are exposed to a range of concentrations of the test substance for 21 days.

-

The test medium is renewed periodically (semi-static design).

-

The total number of living offspring produced per parent animal is recorded.

-

The No Observed Effect Concentration (NOEC) for reproduction is determined.

-

Terrestrial Toxicity Testing

1. OECD 213 & 214: Honeybees, Acute Oral and Contact Toxicity Tests

-

Objective: To determine the acute oral and contact LD50 of a substance to honeybees.

-

Test Organism: Apis mellifera.

-

Methodology (Oral - OECD 213):

-

Bees are starved for a short period before being offered a sucrose (B13894) solution containing the test substance at various concentrations.

-

Mortality is recorded at 4, 24, and 48 hours (and can be extended to 96 hours).

-

The LD50 is calculated based on the amount of substance ingested.

-

-

Methodology (Contact - OECD 214):

-

A precise dose of the test substance is applied topically to the dorsal thorax of anesthetized bees.

-

Mortality is observed at the same intervals as the oral test.

-

The contact LD50 is determined.

-

2. OECD 222: Earthworm Reproduction Test

-

Objective: To assess the effects of a substance on the reproduction and mortality of earthworms.

-

Test Organism: Eisenia fetida.

-

Methodology:

-

Adult earthworms are exposed to the test substance mixed into an artificial soil substrate for 28 days.

-

Mortality and changes in body weight are assessed.

-

The adult worms are then removed, and the soil is incubated for another 28 days to allow for the hatching of cocoons.

-

The number of juvenile worms is counted.

-

The LC50 for adult mortality and the NOEC for reproduction are determined.

-

Mandatory Visualizations

Signaling Pathway

References

Amidosulfuron: A Technical Guide to its Discovery, History, and Mechanism of Action

For Researchers, Scientists, and Agrochemical Development Professionals

This technical guide provides an in-depth exploration of the sulfonylurea herbicide, Amidosulfuron. It covers its discovery and historical development, key physicochemical and toxicological properties, and the biochemical pathways underlying its herbicidal activity. Detailed experimental methodologies and quantitative data are presented to support further research and development in the field of weed science and herbicide technology.

Discovery and Historical Development

This compound was discovered and developed by the German chemical company Hoechst AG, which later became part of AgrEvo and subsequently Bayer CropScience. Its development was part of a significant research effort into the sulfonylurea class of herbicides, which are renowned for their high efficacy at low application rates.

The journey of this compound began with the exploration of N-((4,6-dimethoxypyrimidin-2-yl)aminocarbonyl)-2-(substituted)benzenesulfonamides. The specific patent for this compound was filed in Germany on November 26, 1986, by Hoechst Aktiengesellschaft. The inventors credited on the United States patent (US4818274A), granted on April 4, 1989, are Werner Föry, Hermann O. Bieringer, and Gerhard P. H. Ranft.

Following its discovery, this compound underwent extensive evaluation in greenhouse and field trials throughout the late 1980s and early 1990s. It was first commercialized in 1992. The herbicide was noted for its effectiveness in post-emergence control of a wide range of broad-leaved weeds, particularly in cereal crops, and for its crop safety. Its development marked a significant advancement in the selective control of problematic weeds such as cleavers (Galium aparine).

The logical progression from discovery to commercialization followed a typical agrochemical development pathway, involving synthesis, screening, patenting, extensive toxicological and environmental evaluation, and finally, registration and market introduction.

Figure 1: this compound Development and Commercialization Timeline.

Physicochemical and Toxicological Data

The properties of this compound have been extensively characterized to meet regulatory requirements and to understand its behavior in the environment.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is crucial for formulation development, environmental fate modeling, and understanding its biological uptake.

| Property | Value |

| IUPAC Name | 3-(4,6-dimethoxypyrimidin-2-yl)-1-(N-methyl-N-methylsulfonylaminosulfonyl)urea |

| CAS Registry Number | 120923-37-7 |

| Molecular Formula | C9H15N5O7S2 |

| Molecular Weight | 377.4 g/mol |

| Physical State | Colorless, crystalline solid |

| Melting Point | 160-163 °C |

| Vapour Pressure | < 1 x 10⁻⁵ mPa (20 °C) |

| pKa | 3.5 (weak acid) |

| Water Solubility | 9 mg/L (pH 5.8, 20 °C), 1750 mg/L (pH 7, 20 °C), 215 g/L (pH 9, 20 °C) |

| Solubility in Organic Solvents (20 °C) | Acetone: 6.4 g/L, Dichloromethane: 10.3 g/L, Toluene: 0.3 g/L |

| Partition Coefficient (Kow) | logP = 0.2 (pH 7) |

Data compiled from various sources.

Toxicological Profile

The toxicological profile of this compound has been evaluated in a range of organisms to assess its potential risk to non-target species.

| Study Type | Organism | Result (LD₅₀/LC₅₀) |

| Acute Oral LD₅₀ | Rat | > 5,000 mg/kg bw |

| Acute Dermal LD₅₀ | Rat | > 5,000 mg/kg bw |

| Acute Inhalation LC₅₀ (4h) | Rat | > 0.53 mg/L air |

| Avian Acute Oral LD₅₀ | Bobwhite Quail | > 2,000 mg/kg bw |

| Fish LC₅₀ (96h) | Rainbow Trout | > 100 mg/L |

| Aquatic Invertebrate EC₅₀ (48h) | Daphnia magna | > 100 mg/L |

| Algae EbC₅₀ (72h) | Pseudokirchneriella subcapitata | 0.054 mg/L |

| Earthworm LC₅₀ (14d) | Eisenia fetida | > 1,000 mg/kg soil |

| Honeybee Acute Contact LD₅₀ (48h) | Apis mellifera | > 100 µ g/bee |

Data compiled from various sources.

Mechanism of Action and Signaling Pathway

This compound, like other sulfonylurea herbicides, acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. These amino acids are essential for protein synthesis and overall plant growth. By blocking this pathway, this compound effectively halts cell division and growth in susceptible plants. The selectivity of this compound arises from the ability of tolerant crops, such as wheat and barley, to rapidly metabolize the compound into non-herbicidal forms, a process that occurs much more slowly in target weed species.

Figure 2: Inhibition of the Branched-Chain Amino Acid Pathway by this compound.

Key Experimental Protocols

The development and registration of this compound relied on a suite of standardized and novel experimental protocols. Below are outlines of the methodologies for key experiments.

Synthesis of this compound

The synthesis of this compound is a multi-step process that falls under the general synthetic route for sulfonylurea herbicides. A representative, though simplified, protocol is as follows:

-

Preparation of the Sulfonamide Moiety: 2-Aminobenzenesulfonamide is reacted with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to form N-(methylsulfonyl)-2-aminobenzenesulfonamide.

-

Phosgenation: The resulting sulfonamide is then reacted with phosgene (B1210022) (or a phosgene equivalent like triphosgene) to create a sulfonyl isocyanate intermediate. This step is highly reactive and requires careful control of conditions.

-

Coupling Reaction: The sulfonyl isocyanate is not isolated but is reacted in situ with the heterocyclic amine, 2-amino-4,6-dimethoxypyrimidine, in an aprotic solvent.

-

Work-up and Purification: The crude product is then purified, typically through recrystallization from a suitable solvent system, to yield this compound as a crystalline solid.

Molecular structure and chemical formula of Amidosulfuron (C₉H₁₅N₅O₇S₂)

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Amidosulfuron

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physicochemical properties of this compound (C₉H₁₅N₅O₇S₂). It includes detailed experimental protocols for its synthesis and analysis, along with a visualization of its mechanism of action, designed for researchers, scientists, and professionals in drug development and agricultural science.

This compound is a selective, post-emergence herbicide belonging to the sulfonylurea chemical class.[1][2] It is primarily used for the control of broad-leaved weeds in cereal crops.[3]

-

IUPAC Name : N-{[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-N-methylmethanesulfonamide

-

CAS Number : 120923-37-7

Below is a two-dimensional representation of the this compound molecular structure.

References

Solubility of Amidosulfuron in water at different pH levels

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the aqueous solubility of the herbicide Amidosulfuron, with a particular focus on its pH-dependent nature. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and environmental science.

Core Principles: pH-Dependent Solubility of a Weak Acid

This compound is a member of the sulfonylurea class of herbicides and behaves as a weak acid. Its solubility in water is significantly influenced by the pH of the solution. The key to understanding this relationship lies in its dissociation constant (pKa), which has been determined to be 3.58.

At a pH below its pKa, this compound exists predominantly in its neutral, non-ionized form, which has lower water solubility. As the pH of the solution increases to values above the pKa, the molecule increasingly deprotonates to form its more polar and, therefore, more water-soluble anionic conjugate base. This dramatic increase in solubility at higher pH levels is a critical characteristic for its formulation, application, and environmental fate.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in water at different pH levels.

| pH | Temperature (°C) | Solubility (mg/L) |

| 7 | 20 | 5600 |

For comparative context, other sulfonylurea herbicides exhibit a clear pH-dependent solubility. For instance, the solubility of Nicosulfuron increases from 360 ppm at pH 5 to 12,200 ppm at pH 6.9, and 29,200 ppm at pH 8.8. Similarly, Sulfosulfuron's water solubility is 17.6 mg/L at pH 5, increases to 1627 mg/L at pH 7, and is 482 mg/L at pH 9 (at 20°C). This underscores the expected behavior of this compound.

Experimental Protocols for Solubility Determination

The determination of water solubility for chemical compounds like this compound is typically conducted following standardized guidelines to ensure accuracy and reproducibility. The most widely accepted protocol is the OECD Guideline 105, specifically the "Flask Method."

OECD Guideline 105: Water Solubility (Flask Method)

This method is suitable for substances that are soluble in water to at least 10⁻² g/L.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. After equilibration, the concentration of the dissolved substance in the aqueous phase is determined by a suitable analytical method.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Shaker or magnetic stirrer

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC)

Procedure:

-

Preparation of Buffered Solutions: Prepare a series of buffer solutions covering the desired pH range (e.g., pH 4, 7, and 9) to investigate the pH-dependent solubility.

-

Sample Preparation: Add an excess amount of this compound to separate flasks containing the different buffer solutions. The excess solid is necessary to ensure that a saturated solution is achieved.

-

Equilibration: The flasks are tightly stoppered and agitated in a constant temperature bath (e.g., 20°C or 25°C) for a sufficient period to reach equilibrium. A preliminary test is often conducted to determine the time required to reach a plateau in concentration. This may range from 24 to 48 hours.

-

Phase Separation: After equilibration, the undissolved solid material must be separated from the aqueous solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a membrane filter that does not adsorb the test substance.

-

Quantification: The concentration of this compound in the clear aqueous filtrate is determined using a validated analytical method.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

HPLC is a common and reliable technique for the quantitative analysis of this compound in aqueous solutions.

Typical HPLC Conditions:

-

Column: A reversed-phase column, such as a C18, is typically used.

-

Mobile Phase: A mixture of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid to control pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic (constant) or a gradient (varied over time).

-

Detector: A UV detector is commonly employed, with the detection wavelength set to the absorbance maximum of this compound (around 230-240 nm).

-

Quantification: A calibration curve is generated using standard solutions of this compound of known concentrations. The concentration of the test samples is then determined by comparing their peak areas to the calibration curve.

Signaling Pathways and Logical Relationships

The relationship between the pH of an aqueous solution and the solubility of this compound can be visualized as a logical workflow. This process is dictated by the compound's pKa, which governs the equilibrium between its non-ionized and ionized forms.

Caption: Relationship between pH and this compound solubility.

Experimental Workflow for Solubility Determination

The following diagram illustrates the typical experimental workflow for determining the water solubility of this compound according to the OECD 105 flask method.

Caption: Experimental workflow for this compound solubility testing.

Methodological & Application

Application Note: Analysis of Amidosulfuron Residues in Cereal Crops by HPLC-MS/MS

Introduction

Amidosulfuron is a selective, post-emergence sulfonylurea herbicide used to control a wide range of broadleaf weeds in various cereal crops, such as wheat, barley, and maize. Due to its widespread use, regulatory bodies have established Maximum Residue Limits (MRLs) to ensure food safety.[1][2] Consequently, sensitive and reliable analytical methods are required for the routine monitoring of this compound residues in agricultural commodities. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for this purpose, offering high selectivity and sensitivity for detecting trace-level residues in complex food matrices.[3][4][5]

This application note details a robust method for the extraction, cleanup, and quantification of this compound in crop samples using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by HPLC-MS/MS analysis.

Principle

The method involves an initial extraction of this compound from the homogenized crop sample using acidified acetonitrile (B52724). This is followed by a partitioning step using salts to separate the organic layer from the aqueous and solid phases. An aliquot of the extract is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup to remove matrix co-extractives that could interfere with the analysis. The final, cleaned extract is then analyzed by HPLC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. Matrix-matched calibration is employed to compensate for any matrix-induced signal suppression or enhancement.

Experimental Protocols

1. Materials and Reagents

-

Solvents: Acetonitrile and Methanol (HPLC or LC-MS grade), Formic Acid (reagent grade).

-

Water: Deionized water, 18 MΩ·cm or greater.

-

Standards: this compound analytical standard (≥98% purity).

-

Salts: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), sodium citrate (B86180) tribasic dihydrate, and disodium (B8443419) citrate sesquohydrate.

-

d-SPE Sorbents: Primary secondary amine (PSA) sorbent, C18 sorbent, and anhydrous MgSO₄.

-

QuEChERS Kits: Pre-packaged extraction salts and d-SPE tubes may be used for convenience.

2. Instrumentation

-

Liquid Chromatograph: A UHPLC or HPLC system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analytical Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Other Equipment: High-speed centrifuge, vortex mixer, analytical balance, sample pulverizer/homogenizer.

3. Sample Preparation (QuEChERS Method)

-

Homogenization: Weigh 10 g of a representative, homogenized crop sample (e.g., wheat, maize) into a 50 mL centrifuge tube. For dry samples like wheat, add 10 mL of water and allow to soak before extraction.

-

Extraction: Add 10 mL of acetonitrile containing 1% formic acid. Cap the tube and vortex vigorously for 1 minute. The addition of formic acid helps to stabilize the acidic sulfonylurea herbicides.

-

Partitioning: Add a salt mixture, typically containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquohydrate. Shake vigorously for 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.

-

Cleanup (d-SPE): Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Final Extract: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥10,000 rpm for 2 minutes.

-

Transfer the supernatant into an autosampler vial for analysis. An evaporation and reconstitution step may be included to concentrate the sample if lower detection limits are required.

4. HPLC-MS/MS Analysis The final extract is analyzed using the instrumental conditions outlined below. The MRM transitions are optimized by infusing a standard solution of this compound. The most intense transition is used for quantification, and the second is used for confirmation.

Data and Performance

Table 1: HPLC-MS/MS Instrumental Parameters

| Parameter | Setting |

| HPLC System | |

| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Gas Temp. | 350 °C |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

| This compound MRM | |

| Precursor Ion [M+H]⁺ | m/z 370.0 |

| Quantifier Product Ion | m/z 182.1 (Collision Energy dependent on instrument) |

| Qualifier Product Ion | m/z 199.1 (Collision Energy dependent on instrument) |

Table 2: Method Validation Summary for this compound in Cereal Crops

The following table summarizes typical performance characteristics of the method, validated according to common regulatory guidelines.

| Parameter | Crop Matrix | Performance Characteristic |

| Linearity (R²) | Wheat, Maize | > 0.99 (in the range of 0.005 - 0.5 mg/kg) |

| Limit of Detection (LOD) | Wheat, Maize | 0.003 mg/kg |

| Limit of Quantification (LOQ) | Wheat, Maize | 0.01 mg/kg |

| Accuracy (Recovery %) | Wheat | 85 - 105% (at spiking levels of 0.01, 0.05, and 0.5 mg/kg) |

| Maize | 88 - 102% (at spiking levels of 0.01, 0.05, and 0.5 mg/kg) | |

| Precision (RSDr %) | Wheat, Maize | < 15% (at 0.01 mg/kg and above) |

Recovery and precision should fall within the 70-120% and ≤20% RSD range, respectively, as specified by SANTE guidelines.

Workflow Visualization

The overall analytical procedure from sample receipt to final data analysis is illustrated in the following workflow diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. Development of an UPLC-MS/MS Method for the Analysis of Mycotoxins in Rumen Fluid with and without Maize Silage Emphasizes the Importance of Using Matrix-Matched Calibration - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Amidosulfuron in Weed Control Field Trials

These comprehensive guidelines are designed for researchers, scientists, and professionals in drug development to conduct field trials with Amidosulfuron for effective weed management.

Introduction to this compound

This compound is a selective, post-emergence sulfonylurea herbicide.[1][2] It is systemic, absorbed through both the leaves and roots of plants.[1] Its primary application is for the control of broadleaved weeds, particularly in cereals (such as wheat, barley, and oats), linseed, and grassland environments.[1][3] Common brands containing this compound include Gratil®, Hoestar®, and Sekator®.

Mode of Action: this compound functions by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). The inhibition of ALS disrupts protein synthesis and cell division, ultimately leading to plant death.

Experimental Protocol: Field Trial Design and Setup

A robust experimental design is critical for obtaining reliable and statistically significant data.

2.1. Site Selection and Preparation

-

History: Select sites with a known history of the target weed species.

-

Uniformity: Ensure the trial area has uniform soil type, topography, and weed infestation. Avoid areas with significant variations that could introduce experimental error.

-

Preparation: Prepare the seedbed according to standard agricultural practices for the specific crop being grown.

2.2. Plot Design

-

Layout: A Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.

-

Replication: Each treatment, including the untreated control, must be replicated at least four times.

-

Plot Size: The minimum area for each individual plot should be 10 square meters.

-

Control Plots: Each treated plot should have an adjacent untreated control plot to accurately assess weed control efficacy.

-

Buffers: Establish buffer zones around the entire trial area and between plots to prevent spray drift.

2.3. Treatment Plan

-

Rates: The trial should include the proposed recommended application rate of this compound and twice the recommended rate (2x) to evaluate crop phytotoxicity.

-

Control: An untreated control plot (no herbicide application) is mandatory for comparison.

-

Standard: It is also advisable to include a standard commercial herbicide treatment for benchmarking.

Application Protocol

Precise application is key to the success of the field trial.

3.1. Equipment and Calibration

-

Sprayer: Use a research-grade plot sprayer (e.g., handheld or bicycle-type) designed for small-plot applications to ensure accuracy.

-

Calibration: Calibrate the sprayer before each application to confirm the precise spray volume (L/ha). Record the nozzle type, pressure, and travel speed.

3.2. This compound Preparation and Application

-

Formulation: this compound is typically available as a water-dispersible granule (WG) containing 75% w/w active ingredient.

-

Mixing: Prepare the spray solution according to the manufacturer's instructions. Ensure the granules are fully dissolved.

-

Timing: Apply this compound post-emergence when the target weeds are young and actively growing. For cereals, the application window is typically from the two-leaf stage up to the first awns being visible (GS 49).

-

Environmental Conditions: Record environmental conditions at the time of application, including temperature, relative humidity, wind speed, and cloud cover. Do not apply if frost is expected or if the crop is under stress from drought, waterlogging, or nutrient deficiency.

Data Collection and Analysis

Quantitative Data Summary

The following tables provide a structured summary of typical application rates and weed susceptibility for data presentation and comparison.

Table 1: Recommended Application Rates for this compound (75% WG)

| Crop Type | Application Rate (g/ha) | Water Volume (L/ha) | Notes |

| Cereals & Linseed | 30 - 40 | 100 - 200 | Rate depends on the target weed species and their growth stage. |

| Established Grassland | 40 - 60 | 200 - 400 | Higher water volume is used for dense vegetation. |

Table 2: Efficacy of this compound Against Common Broadleaved Weeds

| Weed Species | Common Name | Susceptibility |

| Galium aparine | Cleavers | Susceptible |

| Rumex spp. | Docks | Susceptible |

| Stellaria media | Chickweed | Susceptible |

| Matricaria spp. | Mayweed | Susceptible |

| Capsella bursa-pastoris | Shepherd's-purse | Susceptible |

| Lamium spp. | Dead-nettles | Moderately Susceptible |

| Viola arvensis | Field Pansy | Moderately Susceptible |

| Veronica persica | Speedwell | Moderately Resistant |

| (Note: Susceptibility can vary based on environmental conditions and weed growth stage.) |

Assessment Protocols

5.1. Weed Control Efficacy

-

Method: Visually assess the percentage of weed control for each species present in the plots compared to the untreated control. A 0-100% scale is commonly used, where 0% is no effect and 100% is complete kill.

-

Timing: Conduct assessments at regular intervals, such as 7, 14, 28, and 56 days after application, to observe the rate and extent of herbicide activity.

5.2. Crop Tolerance (Phytotoxicity)

-

Method: Visually assess crop injury using a 0-100% scale, where 0% is no visible damage and 100% is complete crop death. Note any symptoms such as stunting, chlorosis, or necrosis.

-

Timing: Evaluate phytotoxicity at regular intervals, starting a few days after application and continuing through the growing season.

5.3. Yield Assessment

-

Method: At crop maturity, harvest a predetermined area from the center of each plot. Measure the grain or biomass yield and adjust for moisture content.

-

Analysis: Statistically analyze the yield data to determine if the herbicide treatments had any significant negative or positive impact compared to the control.

5.4. Statistical Analysis

-

All collected data (efficacy, phytotoxicity, yield) should be subjected to Analysis of Variance (ANOVA).

-

Use appropriate mean separation tests (e.g., Tukey's HSD or Duncan's Multiple Range Test) to determine significant differences between treatment means.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using DOT language, illustrate the mode of action of this compound and the experimental workflow for a field trial.

References

Application Notes and Protocols for Inducing Male Sterility in Rapeseed (Brassica napus) using Amidosulfuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical hybridization agents (CHAs) are instrumental in the development of hybrid crops by inducing temporary male sterility, thus facilitating controlled cross-pollination. Amidosulfuron, a sulfonylurea herbicide, has been identified as an effective CHA for inducing high rates of male sterility in rapeseed (Brassica napus L.) at sub-lethal doses.[1] This document provides detailed application notes and experimental protocols for the use of this compound in rapeseed research to induce male sterility for hybrid breeding programs.

This compound functions by inhibiting acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[1][2] This inhibition leads to a cascade of physiological and cytological effects, primarily in the developing anthers, resulting in pollen abortion and male sterility.[1][3] The application of this compound offers a flexible and efficient alternative to genetic male sterility systems for the production of hybrid rapeseed.

Data Presentation

Table 1: this compound Application Parameters for Male Sterility Induction in Rapeseed

| Parameter | Recommended Value/Range | Notes | Source |

| Active Ingredient | This compound | A sulfonylurea herbicide. | |

| Application Rate (Foliar Spray) | 60 - 90 mg/ha | Results in over 95% male sterility. | |

| Application Rate (Per Plant) | ~ 1 µg per plant | A gametocidal dose. | |

| Application Timing | Bolting stage | Specifically, before microspore mitosis. Application at the uninucleate stage of the longest buds has also been shown to be effective for similar compounds. | |

| Male Sterility Induction | > 95% | High efficiency in inducing male sterility. | |

| Phytotoxicity | Slight chlorosis on leaves, short retardation of raceme elongation. | These are the earliest symptoms observed after application. | |

| Effect on Female Fertility | Lower phytotoxicity on pistil fertility. | This compound is selective for male reproductive tissues at the recommended dose. |

Table 2: Effects of this compound on Rapeseed Physiology and Morphology

| Affected Parameter | Observation | Implication | Source |

| Acetolactate Synthase (ALS) Activity | Significantly inhibited in flower buds. | Primary mechanism of action. | |

| Photosynthesis Rate | Decreased. | Contributes to overall stress on the plant. | |

| Chlorophyll Content | Reduced in leaves. | Leads to slight chlorosis. | |

| Soluble Sugar and Pyruvate Content | Reduced. | Indicates metabolic disruption. | |

| Anther and Tapetum Development | Tapetal cells and uninucleate microspores show autophagic vacuoles and degenerate quickly. | Leads to pollen abortion. | |

| Pollen Viability | Drastically reduced or eliminated. | The primary goal of the treatment. | |

| Plant Morphology | Reduction in plant height, space between floral buds, and size of floral organs. | Common phytotoxic effects of sulfonylurea herbicides. |

Experimental Protocols

Protocol 1: Preparation and Application of this compound Solution

1. Materials:

-

This compound (commercial formulation or technical grade)

-

Distilled water

-

Surfactant (optional, check product label)

-

Pressurized sprayer with a fine nozzle

-

Personal Protective Equipment (PPE): gloves, lab coat, safety glasses

2. Solution Preparation:

-

Calculate the required amount of this compound based on the target application rate (e.g., 60-90 mg/ha) and the area to be treated.

-

Accurately weigh the this compound.

-

In a clean container, create a stock solution by dissolving the this compound in a small amount of distilled water. Ensure complete dissolution.

-

Dilute the stock solution with distilled water to the final volume required for spraying. If using a surfactant, add it to the final solution according to the manufacturer's instructions.

3. Application Procedure:

-

Identify rapeseed plants at the bolting stage, just before microspore mitosis. The longest floral buds should be at the uninucleate stage.

-

On a calm day to avoid drift, apply the this compound solution as a fine foliar spray.

-

Ensure even coverage of the entire plant, including the apical meristem and developing floral buds.

-

For precise per-plant application (~1 µ g/plant ), a micropipette or a precision sprayer can be used to apply a specific volume of a known concentration to the apical region.

-

Mark the treated plants and a set of control plants (sprayed with water only) for subsequent analysis.

Protocol 2: Assessment of Male Sterility and Pollen Viability

1. Materials:

-

Microscope slides and coverslips

-

Light microscope

-

Forceps and dissecting needles

-

Staining solutions:

-

1% Acetocarmine solution: Stains viable pollen grains red.

-

Hoekstra medium with 16% sucrose (B13894) (for in vitro germination): For assessing pollen germination and tube growth.

-

2. Pollen Viability Assessment (Staining Method):

-

Collect mature anthers from both treated and control plants just before or at anthesis.

-

Place an anther on a microscope slide and gently crush it with a dissecting needle to release the pollen grains.

-

Add a drop of 1% acetocarmine solution to the pollen.

-

Place a coverslip over the sample and gently press to spread the pollen grains.

-

Allow the stain to develop for 5-10 minutes.

-

Observe the slide under a light microscope.

-

Count the number of stained (viable) and unstained (non-viable) pollen grains in several fields of view.

-

Calculate the percentage of pollen viability.

3. Pollen Viability Assessment (In Vitro Germination):

-

Prepare Hoekstra medium with 16% sucrose.

-

Sprinkle fresh pollen from treated and control plants onto a drop of the germination medium on a microscope slide.

-

Incubate the slides in a humid chamber at room temperature for 2-4 hours.

-

Observe the slides under a light microscope.

-

A pollen grain is considered germinated if the pollen tube length is at least equal to its diameter.

-

Count the number of germinated and non-germinated pollen grains to calculate the germination percentage.

4. Assessment of Male Sterility:

-

A plant is considered male-sterile if its pollen viability is below a certain threshold (e.g., <5%) or if it fails to produce any viable pollen.

-

Calculate the male sterility rate as the percentage of male-sterile plants in the treated population.

Protocol 3: Measurement of Agronomic Traits

1. Plant Height:

-

Measure the height of the main stem from the soil surface to the tip of the main inflorescence at maturity.

2. Flowering Time:

-

Record the date when the first flower on the main inflorescence opens.

3. Number of Pods per Plant:

-

At maturity, count the total number of pods on the main stem and branches of individual plants.

4. Pod Length:

-

Randomly select 10 mature pods from the main inflorescence and measure their length.

5. Seeds per Pod:

-

From the same 10 pods, count the number of seeds in each pod and calculate the average.

6. 1000-Seed Weight:

-

Harvest all seeds from an individual plant, clean them, and count out 1000 seeds. Weigh this sample to determine the 1000-seed weight.

7. Seed Yield per Plant:

-

Measure the total weight of harvested seeds from each plant.

Visualizations

Caption: Experimental workflow for inducing male sterility in rapeseed using this compound.

Caption: Signaling pathway of this compound-induced male sterility in rapeseed.

References

- 1. Acetolactate Synthase-Inhibiting Gametocide this compound Causes Chloroplast Destruction, Tissue Autophagy, and Elevation of Ethylene Release in Rapeseed - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 3. Tribenuron-Methyl Induces Male Sterility through Anther-Specific Inhibition of Acetolactate Synthase Leading to Autophagic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Foliar Spray of Amidosulfuron in Cereals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidosulfuron is a selective, post-emergence sulfonylurea herbicide utilized for the control of a wide spectrum of broadleaf weeds in various cereal crops.[1][2] Its mode of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain amino acids in susceptible plants. This inhibition leads to the cessation of cell division and subsequent death of the targeted weeds.[2] These application notes provide detailed protocols and technical information for the effective foliar application of this compound in a research and development setting.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of this compound in cereals, compiled from various studies and product labels.

Table 1: Recommended Application Rates and Timings for this compound (75% w/w Water-Dispersible Granule Formulation)

| Crop | Target Weeds | Application Rate (g product/ha) | Crop Growth Stage (Zadoks Scale) |

| Wheat (Winter & Spring), Barley (Winter & Spring), Oats, Rye, Triticale, Durum Wheat | Cleavers (Galium aparine), and other annual broad-leaved weeds | 30 - 40 | From the two-leaf stage (GS12) up to and including first awns visible (GS49) |

Table 2: Efficacy of this compound in Combination with Iodosulfuron-methyl-sodium on Broadleaf Weeds in Soft Wheat

| Treatment (g a.i./ha) | Weed Density Reduction (%) | Weed Dry Biomass Reduction (%) | Soft Wheat Grain Yield (tons/ha) |

| This compound (7.5) + Iodosulfuron (1.88) | 60.7 ± 10.2 | 70.2 ± 3.3 | Not specified |

| This compound (15) + Iodosulfuron (3.75) | 95.7 ± 1.3 | 98.5 ± 0.5 | 3.65 ± 0.1 |

| This compound (22.5) + Iodosulfuron (5.63) | 98.5 ± 0.5 | 98.8 ± 0.3 | 3.46 ± 0.3 |

| Untreated Control | 0 | 0 | 2.1 ± 0.2 |

Table 3: General Recommendations for Spray Application Parameters in Cereals

| Parameter | Recommendation |

| Spray Volume | 100 - 200 L/ha |

| Nozzle Type | Flat-fan |

| Pressure | 220 kPa (as per one study) |

Experimental Protocols

The following protocols provide a detailed methodology for conducting a field trial to evaluate the efficacy of a foliar-applied this compound formulation.

Objective

To determine the dose-response relationship of a new this compound formulation on the control of key broadleaf weeds in spring barley and to assess its crop safety.

Experimental Design

-

Trial Layout: Randomized Complete Block Design (RCBD)

-

Replicates: 4

-

Plot Size: 2 m x 10 m

-

Treatments:

-

T1: Untreated Control

-

T2: this compound Formulation A - 20 g/ha

-

T3: this compound Formulation A - 30 g/ha

-

T4: this compound Formulation A - 40 g/ha

-

T5: Commercial Standard (this compound 75% WDG) - 30 g/ha

-

T6: Weed-free Control (manual weeding)

-

Materials and Equipment

-

Spring barley seed (e.g., variety 'Planet')

-

This compound formulations (experimental and standard)

-

Adjuvant (e.g., non-ionic surfactant at 0.1% v/v)

-

CO2-pressurized backpack sprayer with a boom and flat-fan nozzles

-

Personal Protective Equipment (PPE)

-

Quadrats (e.g., 0.25 m²) for weed assessment

-

Harvesting equipment for small plots

-

Grain moisture meter and weighing scale

Methodology

-

Site Selection and Preparation: Select a field with a known history of uniform broadleaf weed infestation. Prepare the seedbed according to standard agricultural practices for the region.

-

Sowing: Sow the spring barley at a consistent seed rate and depth across all plots.

-

Treatment Application:

-

Calibrate the sprayer to deliver a consistent spray volume (e.g., 200 L/ha) at a constant pressure.

-

Apply the herbicide treatments when the barley is at the 2-4 leaf stage (Zadoks scale 12-14) and the target weeds are at the 2-6 leaf stage.

-

Prepare the spray solutions for each treatment, including the recommended adjuvant.

-

Spray each plot uniformly, avoiding drift to adjacent plots.

-

-

Data Collection:

-

Weed Control Efficacy: At 14, 28, and 56 days after treatment (DAT), count the number of individual weed species and total weeds within two randomly placed quadrats per plot. Collect the above-ground biomass of weeds from these quadrats, dry to a constant weight, and record the dry weight.

-

Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 DAT using a 0-100% scale (0 = no injury, 100 = crop death).

-

Crop Yield: At maturity, harvest the grain from a central area of each plot. Determine the grain yield and adjust for moisture content.

-

-

Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA) appropriate for an RCBD. Use a suitable post-hoc test (e.g., Tukey's HSD) to compare treatment means.

Visualizations

Experimental Workflow

Caption: Experimental workflow for an this compound efficacy trial.

Decision Pathway for Optimal this compound Application

References

Application Notes and Protocols for Amidosulfuron Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidosulfuron is a selective, post-emergence sulfonylurea herbicide used for the control of broad-leaved weeds in various crops. Due to its widespread use, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples.[1] Accurate and reliable monitoring of these residues is crucial to ensure food safety and environmental protection. High-purity analytical standards and certified reference materials (CRMs) of this compound are indispensable for the development, validation, and routine application of analytical methods to quantify its residues.[2]

These application notes provide an overview of this compound analytical standards, their applications, and detailed protocols for their use in the analysis of various sample matrices.

This compound: Physicochemical Properties and Regulatory Information

A thorough understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

| Property | Value | Reference |

| Chemical Name | 1-(4,6-dimethoxypyrimidin-2-yl)-3-(N-mesyl-N-methylsulfamoyl)urea | [3][4] |

| CAS Number | 120923-37-7 | |

| Molecular Formula | C₉H₁₅N₅O₇S₂ | |

| Molecular Weight | 369.37 g/mol | |

| Melting Point | 160-163 °C | |

| Solubility in Water | Highly soluble | |

| EU Pesticide Status | Approved |

Analytical Standards and Reference Materials

Certified reference materials (CRMs) and analytical standards for this compound are available from various reputable suppliers. These standards are characterized by their high purity and are often produced under internationally recognized quality management systems such as ISO 17034 and ISO/IEC 17025.

| Product Type | Purity/Concentration | Format | Supplier Examples |

| Certified Reference Material (CRM) | ≥ 95% | Neat (solid) | CRM LABSTANDARD, Sigma-Aldrich (TraceCERT®) |

| Analytical Standard | High Purity | Neat (solid) | Sigma-Aldrich (PESTANAL®), HPC Standards |

| Standard Solution | 10 µg/mL, 100 µg/mL | In Acetonitrile (B52724) | HPC Standards |

Application 1: Determination of this compound in Surface Water by SPE and HPLC-UV/MS

This protocol describes a method for the analysis of this compound in surface water samples, involving a solid-phase extraction (SPE) pre-concentration step followed by high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection.

Experimental Workflow for Water Analysis

Caption: Workflow for this compound analysis in water.

Detailed Protocol

1. Materials and Reagents:

-

This compound certified reference material

-